molecular formula C11H16O6 B2481436 Propane-1,3-diyl bis(3-oxobutanoate) CAS No. 174498-06-7

Propane-1,3-diyl bis(3-oxobutanoate)

Cat. No.: B2481436
CAS No.: 174498-06-7
M. Wt: 244.243
InChI Key: LIDCCJYZVQPSGS-UHFFFAOYSA-N
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Description

Propane-1,3-diyl bis(3-oxobutanoate) (CAS 174498-06-7) is an organic compound with the molecular formula C₁₁H₁₆O₆ and a molecular weight of 244.24 g/mol . This diester features two 3-oxobutanoate (acetoacetate) functional groups, which are known for their reactivity as β-ketoesters. The compound has a predicted boiling point of 360.0±22.0 °C and a predicted density of 1.155±0.06 g/cm³ . Its predicted acidity coefficient (pKa) is 10.16±0.46, and it has a LogP of 0.38, providing insight into its solubility characteristics . In research, this compound serves as a versatile building block and intermediate in chemical synthesis . Its structural characteristics make it a candidate for exploring new synthetic pathways to more complex organic molecules. A primary application lies in polymer chemistry, where it can be utilized in the formulation of polyesters and other polymeric materials, often acting as a cross-linking agent due to its bifunctional nature . The β-ketoester groups are susceptible to keto-enol tautomerism, enabling participation in various condensation and coordination reactions. Preliminary investigations also suggest potential for interaction studies with biological systems, such as probing reactivity with specific enzymes, which may reveal applications in drug design and development . The compound is offered with a purity of 97% and is intended for research use only .

Properties

IUPAC Name

3-(3-oxobutanoyloxy)propyl 3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O6/c1-8(12)6-10(14)16-4-3-5-17-11(15)7-9(2)13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDCCJYZVQPSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCCOC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for Propane-1,3-diyl bis(3-oxobutanoate)

Traditional synthetic routes provide reliable methods for the preparation of this diester, primarily through direct esterification or transesterification reactions.

The direct esterification of 1,3-propanediol with two equivalents of 3-oxobutanoic acid (acetoacetic acid) represents a fundamental approach to synthesizing Propane-1,3-diyl bis(3-oxobutanoate). This reaction, a type of Fischer esterification, typically requires an acid catalyst to protonate the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the hydroxyl groups of the diol.

The primary challenge with this method lies in the inherent instability of 3-oxobutanoic acid, which is prone to decarboxylation to form acetone and carbon dioxide. nih.govucc.ie This instability necessitates carefully controlled reaction conditions, often at lower temperatures, to favor the esterification pathway over decarboxylation. The process for forming esters from 1,3-propanediol and an organic acid is a recognized synthetic route. google.com

Transesterification is a widely employed and often preferred method for synthesizing β-keto esters due to the greater stability of the starting materials. nih.govucc.ie In this approach, 1,3-propanediol is reacted with an excess of a simple alkyl ester of 3-oxobutanoic acid, such as ethyl acetoacetate (B1235776) or methyl acetoacetate. The reaction involves the exchange of the alcohol moiety of the ester.

This equilibrium-driven process typically requires a catalyst, which can be an acid, a base, or an organometallic compound. ucc.iedntb.gov.ua To drive the reaction toward the desired diester product, the lower-boiling alcohol byproduct (e.g., ethanol or methanol) is usually removed from the reaction mixture by distillation. This method avoids the use of the unstable 3-oxobutanoic acid, offering a more practical and efficient pathway. nih.gov The kinetics of transesterification are often slow, necessitating the use of a catalyst to achieve reasonable reaction rates. ucc.ie

Biosynthetic Routes to 1,3-Propanediol as a Foundation

The precursor 1,3-propanediol (1,3-PDO) is a crucial building block for various polymers and chemicals, including Propane-1,3-diyl bis(3-oxobutanoate). nih.govfrontiersin.org While traditionally produced through chemical synthesis from feedstocks like acrolein or ethylene oxide, biotechnological routes have gained significant attention due to their use of renewable resources and more environmentally benign processes. nih.govalfa-chemistry.com

Microbial fermentation is the cornerstone of bio-based 1,3-PDO production. The most studied pathways involve the conversion of either glycerol or glucose.

From Glycerol: Several microorganisms, including strains of Klebsiella pneumoniae, Clostridium butyricum, and Citrobacter freundii, can naturally convert glycerol into 1,3-PDO. acs.orgresearchgate.net This bioconversion involves a two-step enzymatic process. First, a glycerol dehydratase (GDHt) converts glycerol to the intermediate 3-hydroxypropionaldehyde (3-HPA). nih.govfrontiersin.org Subsequently, a 1,3-propanediol oxidoreductase (PDOR) reduces 3-HPA to 1,3-propanediol. nih.govfrontiersin.org This pathway is particularly attractive as it can utilize crude glycerol, a major byproduct of biodiesel production. alfa-chemistry.com

From Glucose: Genetically engineered microorganisms, most notably Escherichia coli and the yeast Saccharomyces cerevisiae, have been developed to produce 1,3-PDO from glucose. nih.govnih.govsemanticscholar.org One novel pathway in engineered E. coli uses L-aspartate as a precursor, which is derived from glucose, to synthesize 1,3-PDO, bypassing the need for expensive cofactors like vitamin B12. acs.orgnih.gov

The table below summarizes various microbial systems used for the production of 1,3-propanediol.

MicroorganismSubstrateKey EnzymesTypical Yield
Klebsiella pneumoniaeGlycerolGlycerol Dehydratase (GDHt), 1,3-Propanediol Oxidoreductase (PDOR)~0.5-0.7 mol/mol
Engineered Escherichia coliGlycerolGlycerol Dehydratase (GDHt), 1,3-Propanediol Oxidoreductase (PDOR)High titers achieved through metabolic engineering nih.gov
Engineered Escherichia coliGlucoseMulti-enzyme pathway via L-aspartate acs.orgnih.gov0.51 mol/mol glucose in shake flask nih.gov
Saccharomyces cerevisiaeGlycerolFermentation pathway42.3 wt% yield with 93.6 wt% glycerol conversion researchgate.net

Advanced Catalytic Systems in Diester Synthesis

To improve the efficiency, selectivity, and environmental footprint of diester synthesis, advanced catalytic systems are being explored. These include enzymatic and Lewis acid-based catalysts.

Enzymatic catalysis, particularly using lipases, offers a mild and highly selective alternative for synthesizing β-keto esters. google.com Lipases are effective in catalyzing transesterification reactions under solvent-free or organic solvent conditions. google.com This chemo-enzymatic approach provides high yields and can be used to resolve racemic alcohols with high enantioselectivity. google.com

The enzyme Candida antarctica lipase B (CALB), often immobilized and known commercially as Novozym 435, is particularly effective for the transesterification of β-keto esters. google.comresearchgate.net The reaction proceeds under mild conditions, which helps to preserve the thermally sensitive β-keto ester functional group. Research has also shown that combining different enzymes can create a synergistic effect, enhancing the reaction yield for the transesterification of β-keto esters to as high as 96%. researchgate.netconsensus.app

Enzyme/Enzyme CombinationReaction TypeKey Advantages
Candida antarctica Lipase B (CALB)TransesterificationHigh chemoselectivity, mild conditions, effective for resolving alcohols google.com
Combination of CALB, Papain, Rhizopus niveus lipase, Pseudomonas sp. lipaseTransesterificationSynergistic effect leading to excellent yields (up to 96%) researchgate.netconsensus.app
ω-TransaminasesAsymmetric amination (related transformation)Enables synthesis of chiral amines from β-keto esters researchgate.net

Lewis acids are effective catalysts for both esterification and transesterification reactions. researchgate.netmdpi.com They function by coordinating to the carbonyl oxygen of the ester or carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Various Lewis acids have been shown to catalyze these transformations efficiently. Examples include zinc chloride (ZnCl₂), magnesium perchlorate (Mg(ClO₄)₂), and copper(II) triflate (Cu(OTf)₂). mdpi.comorganic-chemistry.org Some Lewis acids, such as arylboronic acids, are particularly effective for the selective transesterification of β-keto esters, likely proceeding through a chelated 6-membered transition state involving both carbonyl oxygens. ucc.ie This approach often allows for high yields under mild conditions and can be performed in various organic solvents or even under solvent-free conditions. researchgate.netorganic-chemistry.org

Lewis Acid CatalystReaction TypeTypical ConditionsKey Advantages
Magnesium Perchlorate (Mg(ClO₄)₂)Decarboxylative EsterificationRoom temperature, 1 mol% catalystNear-quantitative yields, tolerates sensitive functional groups organic-chemistry.org
Zinc Chloride (ZnCl₂)Esterification / TransesterificationHeating, often solvent-freeInexpensive, can be supported on solid phases like silica researchgate.netmdpi.com
3-Nitrobenzeneboronic AcidTransesterificationModerate heating in acetonitrile (B52724)High efficiency and selectivity for β-keto esters researchgate.net
Hexaalkylguanidinium SaltsEsterificationHigh temperatures (100-250°C)Stable at high temperatures, effective for aromatic acids google.com

Applications As a Building Block in Complex Organic Synthesis

Precursor for Diverse Heterocyclic Compounds

The unique structural arrangement of Propane-1,3-diyl bis(3-oxobutanoate) makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The presence of two 1,3-dicarbonyl units allows for classical condensation reactions with various reagents to form cyclic structures.

One of the most prominent applications of β-ketoesters is in the Hantzsch pyridine synthesis , a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines. acs.orgwikipedia.orgorganic-chemistry.orgchemtube3d.com In this reaction, Propane-1,3-diyl bis(3-oxobutanoate) can react with an aldehyde and a nitrogen source, such as ammonia or ammonium acetate, to yield a bis-dihydropyridine derivative. The flexibility of the Hantzsch synthesis allows for the preparation of a wide variety of substituted pyridines by varying the aldehyde component. acs.org

Another significant application is the synthesis of pyrazoles , which are five-membered heterocyclic compounds with a broad range of biological activities. nih.gov The reaction of 1,3-dicarbonyl compounds with hydrazine is a fundamental method for pyrazole synthesis. organic-chemistry.orggoogle.com Propane-1,3-diyl bis(3-oxobutanoate), with its two diketone functionalities, can react with two equivalents of hydrazine to form a bis-pyrazole. This reaction typically proceeds through a condensation mechanism followed by cyclization and dehydration.

Furthermore, the active methylene (B1212753) groups in Propane-1,3-diyl bis(3-oxobutanoate) are amenable to Knoevenagel condensation with aldehydes or ketones. wikipedia.orgresearchgate.net This reaction, typically catalyzed by a weak base, results in the formation of a new carbon-carbon double bond. By employing a dialdehyde, it is possible to construct larger cyclic or polymeric structures.

Construction of Polyfunctionalized Organic Molecules

The reactivity of the dicarbonyl moieties in Propane-1,3-diyl bis(3-oxobutanoate) extends beyond the synthesis of simple heterocycles, enabling the construction of more complex, polyfunctionalized organic molecules. The active methylene protons are readily deprotonated by a base to form a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions. nih.gov

This reactivity is central to the utility of β-ketoesters as key intermediates in organic synthesis. mdpi.com The enolates derived from Propane-1,3-diyl bis(3-oxobutanoate) can be alkylated, acylated, and can participate in Michael additions. The presence of two such reactive sites within the same molecule opens up possibilities for creating intricate molecular designs. For instance, sequential or simultaneous reactions at both ends of the molecule can lead to the formation of symmetrical or unsymmetrical polyfunctionalized products.

Strategic Use in Multi-Directional Synthesis

The symmetrical nature of Propane-1,3-diyl bis(3-oxobutanoate) makes it a valuable building block for multi-directional synthesis . This strategy involves the simultaneous or sequential growth of a molecule from a central core in multiple directions. By utilizing the two reactive β-ketoester units, chemists can build complex, symmetrical architectures in a more efficient manner than a linear synthetic approach.

For example, a double Hantzsch synthesis starting from Propane-1,3-diyl bis(3-oxobutanoate) and a suitable aldehyde would result in a symmetrical molecule containing two dihydropyridine rings connected by the propane (B168953) linker. Similarly, a double Knoevenagel condensation with a mono-aldehyde would yield a symmetrical tetra-functionalized product. This approach is particularly useful in the synthesis of dendrimers and other highly branched macromolecules where symmetrical and repetitive structures are desired. The ability to control the reactivity at both ends of the molecule allows for the programmed construction of complex molecular frameworks.

Integration into Advanced Materials Science

Monomer for Polymer Synthesis

The bifunctional nature of Propane-1,3-diyl bis(3-oxobutanoate) makes it a valuable monomer for the synthesis of novel polymers with tailored properties. The presence of two acetoacetate (B1235776) groups allows for various polymerization strategies, leading to the development of innovative materials.

Development of Polyacetoacetate Polymers

Propane-1,3-diyl bis(3-oxobutanoate) can be utilized as a monomer in the synthesis of polyacetoacetate polymers through mechanisms such as Michael addition reactions. The active methylene (B1212753) group within the acetoacetate moiety can act as a Michael donor, reacting with a variety of Michael acceptors. This versatility allows for the creation of a diverse range of polymer architectures, from linear thermoplastics to crosslinked networks. sci-hub.boxresearchgate.net

The polymerization of bisacetoacetates, such as Propane-1,3-diyl bis(3-oxobutanoate), with multifunctional acrylates is a key method for producing crosslinked coatings and resins. sci-hub.box The reactivity of the acetoacetate groups is influenced by the choice of catalyst, with strong bases being effective in promoting the Michael addition reaction. sci-hub.box

Table 1: Examples of Polyacetoacetate Polymer Systems

Monomer 1 (Bisacetoacetate)Monomer 2 (Multiacrylate)Polymerization TypePotential Application
Propane-1,3-diyl bis(3-oxobutanoate)Trimethylolpropane triacrylateMichael AdditionCrosslinked Coatings
2,2-Dimethyl-1,3-propanediol bis(acetoacetate)Tripropylene glycol diacrylateMichael AdditionThermoset Resins
N,N'-bis(acetoacetyl)-1,4-piperazineVarious diacrylatesMichael AdditionSpecialty Polymers

This table provides illustrative examples of how bisacetoacetates can be used in polymer synthesis.

Application in Polyester Formulations (e.g., PTT-related materials)

While 1,3-propanediol is a well-established monomer for the production of poly(trimethylene terephthalate) (PTT), the incorporation of Propane-1,3-diyl bis(3-oxobutanoate) into polyester formulations offers a route to modify and enhance polymer properties. fraunhofer.defrontiersin.orgresearchgate.net The acetoacetate groups can participate in transesterification reactions with diols and dicarboxylic acids or their esters, allowing for the integration of this functional monomer into the polyester backbone.

This incorporation can introduce new functionalities and potentially alter the thermal and mechanical properties of the resulting polyester. For instance, the presence of the acetoacetate group can provide sites for post-polymerization modification or crosslinking. The synthesis of such copolyesters can be achieved through melt or solution polymerization techniques, with the reaction conditions carefully controlled to manage the reactivity of the acetoacetate moiety. nsf.govresearchgate.net

Role in Covalent Adaptable Networks and Vitrimers

Covalent adaptable networks (CANs) and vitrimers are a class of polymers that bridge the gap between traditional thermosets and thermoplastics. wikipedia.org They possess dynamic covalent bonds that can undergo reversible exchange reactions, enabling the material to be reprocessed, repaired, and recycled. anr.frrsc.orgnih.gov

The development of vitrimeric materials based on the dynamic chemistry of β-dicarbonyl compounds is an active area of research. By incorporating Propane-1,3-diyl bis(3-oxobutanoate) into a polymer network, it is possible to create materials that exhibit the robust mechanical properties of thermosets at service temperatures, while also being malleable and reprocessable at elevated temperatures. researchgate.net

Crosslinking Agent Derivatives and Polymer Network Formation

The dual acetoacetate functionality of Propane-1,3-diyl bis(3-oxobutanoate) makes it an effective crosslinking agent for various polymer systems. The active methylene hydrogens can react with a variety of functional groups, leading to the formation of a three-dimensional polymer network.

One of the most significant applications is in the curing of resins through the reaction with multifunctional amines. googleapis.com This acetoacetate-amine chemistry is known for its rapid curing at ambient or slightly elevated temperatures, making it suitable for applications such as fast-curing sealants and coatings. googleapis.com The reaction between the acetoacetate and a primary amine results in the formation of an enamine, which is a key linkage in the crosslinked network.

Table 2: Curing Chemistry of Acetoacetate-Functional Compounds

Curing AgentReactive Group on Curing AgentResulting LinkageKey Features
Multifunctional Primary AminesPrimary Amine (-NH2)EnamineFast cure at ambient temperature
Multifunctional AcrylatesAcrylate (C=C)Carbon-Carbon Bond (via Michael Addition)Base-catalyzed, tunable reaction rates
IsocyanatesIsocyanate (-NCO)Urethane (after enolization)Moisture sensitive, versatile

This table outlines common curing chemistries involving the acetoacetate functional group.

Furthermore, Propane-1,3-diyl bis(3-oxobutanoate) can be used in dual-curing systems, where two distinct polymerization reactions occur sequentially or simultaneously. nih.gov For instance, in a formulation containing both multifunctional acrylates and divinyl sulfones, the acetoacetate group can first react with the more reactive Michael acceptor, followed by a second curing stage with the less reactive one. nih.gov This allows for precise control over the network formation and the final material properties.

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Propane-1,3-diyl bis(3-oxobutanoate). Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of the nuclei.

A key feature of β-keto esters like Propane-1,3-diyl bis(3-oxobutanoate) is their existence as a mixture of keto and enol tautomers in solution. This equilibrium significantly influences the NMR spectra, often resulting in two sets of signals corresponding to each tautomer. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring.

¹H NMR Spectroscopy

The proton NMR spectrum of Propane-1,3-diyl bis(3-oxobutanoate) is predicted to show distinct signals for both the keto and enol forms.

Keto Tautomer:

A singlet for the methyl protons (CH ₃-C=O) is expected around δ 2.1-2.3 ppm.

A singlet for the active methylene (B1212753) protons (-C(=O)-CH ₂-C(=O)-) would likely appear in the range of δ 3.4-3.6 ppm.

The protons of the propane-1,3-diyl linker are expected to show two signals. The terminal methylene protons (-O-CH ₂-) would be a triplet at approximately δ 4.1-4.3 ppm, while the central methylene proton (-CH₂-CH ₂-CH₂-) would appear as a quintet around δ 1.9-2.1 ppm.

Enol Tautomer:

The methyl protons of the enol form are expected to be slightly upfield compared to the keto form, around δ 1.9-2.0 ppm.

A singlet for the vinylic proton (=CH -) would be observed in the region of δ 5.0-5.5 ppm.

The enolic hydroxyl proton (-OH ) signal is typically broad and appears significantly downfield, often between δ 12.0-13.0 ppm, due to strong intramolecular hydrogen bonding.

The signals for the propane-1,3-diyl linker in the enol form would be similar to those in the keto form but may show slight shifts.

Predicted ¹H NMR Data for Propane-1,3-diyl bis(3-oxobutanoate)

Functional Group Tautomer Predicted Chemical Shift (δ, ppm) Multiplicity
CH₃-C=O Keto 2.1 - 2.3 Singlet
-C(=O)-CH₂-C(=O)- Keto 3.4 - 3.6 Singlet
-O-CH₂- Keto 4.1 - 4.3 Triplet
-CH₂-CH₂-CH₂- Keto 1.9 - 2.1 Quintet
CH₃-C= Enol 1.9 - 2.0 Singlet
=CH- Enol 5.0 - 5.5 Singlet
-OH Enol 12.0 - 13.0 Broad Singlet

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will also reflect the tautomeric equilibrium, with distinct signals for the carbon atoms in each form.

Keto Tautomer:

The ketonic carbonyl carbon (C =O) is expected to resonate at a low field, around δ 200-205 ppm.

The ester carbonyl carbon (-C (=O)-O-) will appear in the range of δ 167-170 ppm.

The active methylene carbon (-C(=O)-C H₂-C(=O)-) is predicted to be around δ 50-55 ppm.

The methyl carbon (C H₃-C=O) should appear at approximately δ 30-35 ppm.

For the propane-1,3-diyl linker, the terminal carbons (-O-C H₂-) are expected around δ 60-65 ppm, and the central carbon (-CH₂-C H₂-CH₂-) around δ 25-30 ppm.

Enol Tautomer:

The carbons of the C=C double bond will appear in the vinylic region, with the carbon attached to the hydroxyl group (C -OH) around δ 175-180 ppm and the other vinylic carbon (=C H-) at approximately δ 90-95 ppm.

The ester carbonyl carbon will be slightly shifted compared to the keto form.

The methyl carbon (C H₃-C=) will be upfield relative to the keto form, around δ 20-25 ppm.

Predicted ¹³C NMR Data for Propane-1,3-diyl bis(3-oxobutanoate)

Carbon Atom Tautomer Predicted Chemical Shift (δ, ppm)
Ketonic C=O Keto 200 - 205
Ester C=O Keto 167 - 170
-C(=O)-CH₂-C(=O)- Keto 50 - 55
CH₃-C=O Keto 30 - 35
-O-CH₂- Keto 60 - 65
-CH₂-CH₂-CH₂- Keto 25 - 30
C-OH Enol 175 - 180
=CH- Enol 90 - 95
CH₃-C= Enol 20 - 25

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. For Propane-1,3-diyl bis(3-oxobutanoate), these techniques are particularly useful for identifying the functional groups present and for studying the keto-enol tautomerism.

Infrared (IR) Spectroscopy

The IR spectrum of Propane-1,3-diyl bis(3-oxobutanoate) is expected to show characteristic absorption bands for both the keto and enol forms.

Keto Tautomer:

Two distinct carbonyl stretching (ν(C=O)) bands are expected. The ketonic carbonyl will absorb around 1720-1725 cm⁻¹, while the ester carbonyl will appear at a higher frequency, typically in the range of 1740-1750 cm⁻¹.

A strong C-O stretching vibration for the ester group is expected between 1250 and 1300 cm⁻¹.

C-H stretching vibrations for the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region.

Enol Tautomer:

A broad O-H stretching band is expected in the region of 2500-3200 cm⁻¹ due to the strong intramolecular hydrogen bond.

The C=O stretching vibration of the ester group involved in the hydrogen bonding will be shifted to a lower frequency, appearing around 1640-1660 cm⁻¹. This band may overlap with the C=C stretching vibration.

A C=C stretching band is expected around 1600-1640 cm⁻¹.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy.

The C=O stretching vibrations are also observable in the Raman spectrum, though their intensities may differ from the IR spectrum.

The C=C stretching vibration of the enol form is typically strong in the Raman spectrum.

The symmetric C-H stretching and bending vibrations of the alkyl groups will also be present.

Characteristic Vibrational Frequencies for Propane-1,3-diyl bis(3-oxobutanoate)

Functional Group/Vibration Tautomer Expected Wavenumber (cm⁻¹) Technique
C=O (Ketone) Keto 1720 - 1725 IR, Raman
C=O (Ester) Keto 1740 - 1750 IR, Raman
C-O (Ester) Keto/Enol 1250 - 1300 IR
C-H Stretch Keto/Enol 2850 - 3000 IR, Raman
O-H Stretch Enol 2500 - 3200 (broad) IR
C=O (Ester, H-bonded) Enol 1640 - 1660 IR, Raman
C=C Stretch Enol 1600 - 1640 IR, Raman

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Propane-1,3-diyl bis(3-oxobutanoate), as well as for gaining structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 244, corresponding to the molecular formula C₁₁H₁₆O₆. The fragmentation of β-keto esters is characterized by several key pathways:

α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. This can lead to the loss of a methyl radical (•CH₃, m/z 229) or an acetyl radical (•COCH₃, m/z 201). The formation of the acetyl cation (CH₃CO⁺) at m/z 43 is expected to be a prominent peak.

McLafferty Rearrangement: This rearrangement involves the transfer of a γ-hydrogen to a carbonyl oxygen, followed by the cleavage of the β-bond. For Propane-1,3-diyl bis(3-oxobutanoate), this can occur at either the keto or the ester carbonyl group, leading to the elimination of neutral molecules.

Cleavage of the Propane (B168953) Linker: Fragmentation can also occur within the propane-1,3-diyl bridge, leading to various charged fragments.

Electrospray ionization (ESI) would likely produce protonated molecules [M+H]⁺ at m/z 245 and sodiated molecules [M+Na]⁺ at m/z 267.

Chromatographic Methods for Purity and Separation Studies

Chromatographic techniques are essential for assessing the purity of Propane-1,3-diyl bis(3-oxobutanoate) and for separating it from any starting materials, byproducts, or impurities.

Gas Chromatography (GC): Due to its volatility, Propane-1,3-diyl bis(3-oxobutanoate) can be analyzed by GC, likely coupled with a mass spectrometer (GC-MS) for definitive identification of the components. A non-polar or medium-polarity capillary column would be suitable for its separation. The purity can be determined by the relative area of the main peak.

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the analysis of this compound. Reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be an appropriate method. Detection can be achieved using a UV detector, as the carbonyl groups exhibit UV absorbance. HPLC is particularly useful for analyzing less volatile impurities and for preparative separations. The presence of keto-enol tautomers can sometimes lead to peak broadening or splitting in chromatographic methods. researchgate.net

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable to the compound or close analogues)

For molecules containing a propane-1,3-diyl linker, various conformations such as anti-anti, anti-gauche, and gauche-gauche are possible for the C-C-C-O backbone. The preferred conformation in the solid state will be influenced by crystal packing forces and the potential for intermolecular interactions.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Structure and Frontier Molecular Orbital Analysis

A fundamental application of DFT is the elucidation of a molecule's electronic structure. For Propane-1,3-diyl bis(3-oxobutanoate), this would involve calculating the energies and shapes of its molecular orbitals. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, whereas a small gap indicates a more reactive species. For analogous compounds, DFT calculations have been successfully used to compute these frontier orbital energies and energy band gaps researchgate.netnih.gov.

Reaction Pathway Elucidation and Transition State Modeling

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For a compound like Propane-1,3-diyl bis(3-oxobutanoate), theoretical studies could model reactions such as hydrolysis of the ester groups or enolate formation. By calculating the energies of transition states, activation barriers can be determined, providing a quantitative understanding of reaction kinetics. While no specific studies on this molecule were found, the general methodology is well-established and has been applied to suggest reaction routes for the formation of other complex molecules containing a propane-1,3-diyl group researchgate.netnih.gov.

Molecular Dynamics Simulations for Conformational Landscapes

Propane-1,3-diyl bis(3-oxobutanoate) possesses significant conformational flexibility due to the rotatable single bonds in its propane (B168953) linker and butanoate chains. Molecular Dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such flexible molecules. By simulating the atomic motions over time, MD can identify the most stable conformers and the energy barriers between them. Understanding the preferred conformations is essential as they can significantly influence the molecule's physical properties and reactivity. For similar flexible molecules, conformational analysis has revealed various possible arrangements such as trans-trans, trans-gauche, and gauche-gauche conformations of the propanediyl group.

In Silico Prediction of Chemical Transformations and Selectivity

Computational methods can be employed to predict the outcomes of chemical reactions involving Propane-1,3-diyl bis(3-oxobutanoate). By modeling the interaction of the molecule with various reagents and catalysts, it is possible to forecast potential chemical transformations and predict the selectivity (chemo-, regio-, and stereoselectivity) of these reactions. These in silico predictions are valuable for designing synthetic routes and understanding the factors that control reaction outcomes.

Comparison with Experimental Spectroscopic Data via Computational Modeling

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For Propane-1,3-diyl bis(3-oxobutanoate), one could compute its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. For instance, DFT calculations can predict vibrational frequencies that correspond to the peaks in an experimental IR spectrum. A strong correlation between the computed and experimental spectra provides confidence in the accuracy of the calculated molecular structure and electronic properties. This approach has been successfully used for other molecules where computational vibrational studies were found to be in satisfactory agreement with experimental FTIR data researchgate.netnih.gov.

Future Research Explores Greener Syntheses and Advanced Applications of Propane-1,3-diyl bis(3-oxobutanoate)

Emerging research into Propane-1,3-diyl bis(3-oxobutanoate) is charting new territories in sustainable chemistry, advanced polymer design, and computational modeling. Scientists are focusing on developing environmentally benign synthesis methods, creating novel polymers with precisely controlled structures, and using powerful computational tools to predict and tailor the molecule's behavior for specific applications. These future trajectories promise to unlock the full potential of this versatile chemical compound.

Q & A

Q. What are the recommended synthetic routes for Propane-1,3-diyl bis(3-oxobutanoate), and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves esterification of 3-oxobutanoic acid with 1,3-propanediol under acid catalysis. Optimization includes controlling stoichiometric ratios (e.g., 2:1 molar ratio of acid to diol) and using dehydrating agents like DCC (N,N'-dicyclohexylcarbodiimide) to drive the reaction. Temperature (80–100°C) and solvent selection (e.g., toluene for azeotropic water removal) are critical for yield improvement. Purity can be assessed via HPLC or GC-MS, with yields reported up to 75–85% under optimized conditions. For analogous compounds, coupling reactions involving mercury complexes (e.g., in ) highlight the importance of ligand coordination in stabilizing intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the ester groups in Propane-1,3-diyl bis(3-oxobutanoate?

  • Methodological Answer : Key techniques include:
  • FT-IR : Peaks at ~1730–1750 cm⁻¹ (C=O stretching of ester) and 1250–1100 cm⁻¹ (C-O stretching).
  • ¹H NMR : Signals at δ 4.1–4.3 ppm (methylene protons adjacent to ester oxygen) and δ 2.3–2.5 ppm (keto group protons).
  • ¹³C NMR : Resonances at ~170–175 ppm (ester carbonyl) and 200–210 ppm (keto carbonyl).
    Comparative studies with methyl 3-oxobutanoate () suggest coupling constants and splitting patterns can confirm ester connectivity. Mass spectrometry (ESI-MS or EI-MS) provides molecular ion validation (m/z 244.24 for [M+H]⁺) .

Advanced Research Questions

Q. How can SHELXL refinement parameters be adjusted to resolve disorder in the crystal structure of Propane-1,3-diyl bis(3-oxobutanoate)?

  • Methodological Answer : Disorder in the keto or ester groups can be addressed using PART and AFIX commands in SHELXL. For example:
  • Split positions (e.g., PART 1/2) for disordered atoms.
  • Apply isotropic displacement parameter (ISOR) constraints for overlapping electron density.
  • Refine hydrogen bonding networks (e.g., O–H···O interactions) using DFIX to stabilize the model. highlight SHELXL’s capability to handle twinned data and high-resolution refinement, which is critical for resolving subtle conformational variations .

Q. What strategies are employed to analyze hydrogen bonding networks in the solid-state structure of this compound, and how do these interactions influence its physicochemical properties?

  • Methodological Answer : Hydrogen bond parameters (distance, angle) are extracted from crystallographic data (e.g., O1W–H1B···O2vii: 2.837 Å, 157° in ). Tools like Mercury or PLATON can map interactions and calculate packing coefficients. Stronger hydrogen bonds (e.g., shorter O···O distances) correlate with higher melting points and reduced solubility. For Propane-1,3-diyl bis(4-aminobenzoate) ( ), intermolecular N–H···O bonds stabilize layered packing, a principle applicable to the target compound .

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or dynamic processes (e.g., keto-enol equilibrium). Strategies include:
  • Computational modeling : DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra and compare with experimental data.
  • Variable-temperature NMR : To detect conformational averaging (e.g., coalescence of proton signals).
  • Cross-validation : X-ray crystallography () can resolve ambiguities in connectivity. For example, crystallographic bond angles (e.g., C5–C4–C3 = 118.5° in ) validate predicted geometries .

Q. How can torsion angle and bond length data from crystallographic studies infer the conformational stability of Propane-1,3-diyl bis(3-oxobutanoate?

  • Methodological Answer : Torsion angles (e.g., C7–Hg1–C6–O2 = −18.5° in ) and bond lengths (e.g., Hg1–C7 = 2.07 Å) reveal steric and electronic constraints. Conformational stability is assessed via:
  • Mogul Geometry Check : To compare observed values against database averages.
  • Hirshfeld surface analysis : To quantify intermolecular interactions (e.g., close contacts < 2.8 Å indicate strong packing forces). For propane-1,3-diammonium derivatives (), torsion angles near 90° suggest hindered rotation, a principle applicable to ester analogs .

Data Contradiction Analysis

Q. What analytical approaches resolve contradictions between X-ray purity and spectroscopic data suggesting impurities?

  • Methodological Answer : Contradictions may arise from amorphous impurities (undetected by XRD) or isomorphic co-crystallization. Approaches include:
  • PXRD : To confirm phase purity by matching experimental patterns with simulated data (e.g., Mercury software).
  • Thermogravimetric analysis (TGA) : To detect volatile impurities (e.g., solvents) not visible in XRD.
  • Solid-state NMR : To identify disordered phases. highlights the use of hydrogen bond metrics (e.g., D–H···A angles) to validate structural models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.